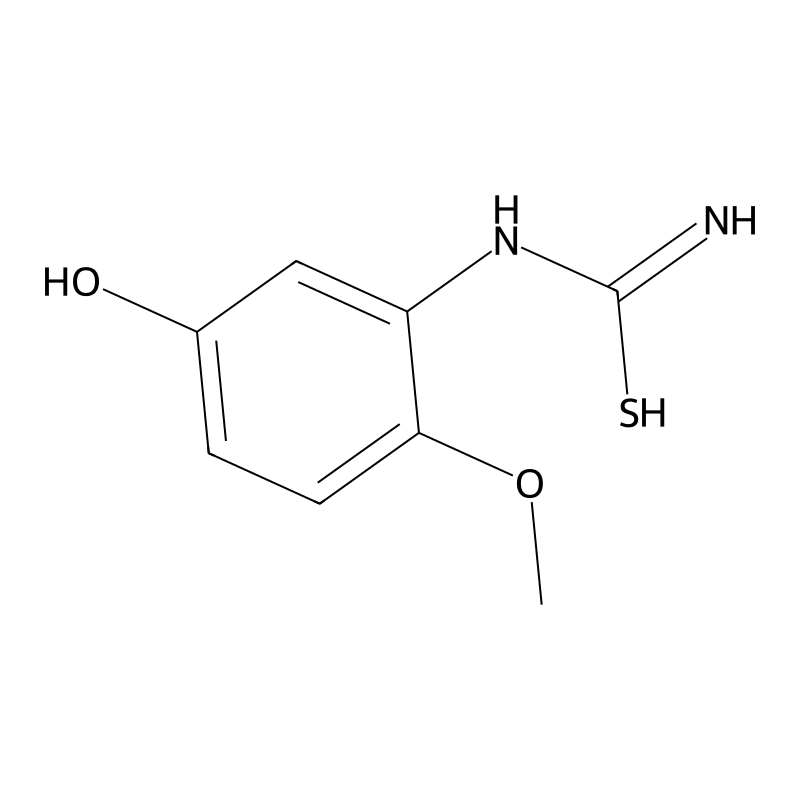

(5-Hydroxy-2-methoxyphenyl)thiourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Enzyme Inhibition:

Thioureas are known to possess enzyme inhibitory properties. They can bind to the active site of enzymes, hindering their ability to function and potentially impacting various biological processes. Studies have shown that some thioureas can inhibit enzymes involved in:

- Thyroid hormone synthesis: Certain thioureas, like methimazole and propylthiouracil, are used clinically to treat hyperthyroidism by inhibiting the enzyme thyroperoxidase, which is crucial for thyroid hormone production .

- Uric acid production: Febuxostat, a thiourea derivative, is a medication used to treat gout by inhibiting the enzyme xanthine oxidase, which is involved in uric acid production .

While research specifically on 5-H2MT's enzyme inhibitory properties is scarce, its structural similarity to other thioureas suggests the possibility of exploring its potential in this area.

Antimicrobial Activity:

Some thioureas have been shown to exhibit antimicrobial activity against bacteria, fungi, and viruses. This potential stems from their ability to interfere with various microbial processes, such as cell wall synthesis or protein synthesis.

For example, thiourea derivatives have been found to be effective against:

- Candida albicans: A fungal pathogen commonly associated with candidiasis infections .

- Staphylococcus aureus: A bacterium responsible for various infections, including skin infections and pneumonia .

Material Science Applications:

Thioureas can be used as precursors for the synthesis of various materials with diverse applications. For instance, they can be employed in the development of:

- Semiconductors: Certain thiourea derivatives have been utilized in the production of organic semiconductors, which are materials that exhibit both semiconducting and organic properties .

- Crystal engineering: Thioureas can be used as building blocks in the design and synthesis of novel crystals with specific properties, potentially impacting various fields like drug delivery or electronics .

(5-Hydroxy-2-methoxyphenyl)thiourea is an organic compound characterized by its unique structure, which includes a thiourea group attached to a phenolic ring. Its molecular formula is , and it features both hydroxyl and methoxy substituents on the aromatic ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

- Oxidation: The compound can be oxidized to yield sulfonyl derivatives, which may enhance its biological activity or alter its properties for specific applications.

- Reduction: Under reducing conditions, the thiourea moiety can be converted into thiol or amine derivatives, potentially affecting its reactivity and biological interactions.

- Substitution Reactions: The hydroxyl and methoxy groups can undergo substitution reactions, allowing for the introduction of different functional groups that may modify the compound's properties or enhance its activity.

Research indicates that (5-Hydroxy-2-methoxyphenyl)thiourea exhibits various biological activities, including:

- Antimicrobial Properties: It has been evaluated for its ability to inhibit the growth of bacteria and fungi, indicating potential use as an antimicrobial agent.

- Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics .

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be relevant in drug design and development .

The synthesis of (5-Hydroxy-2-methoxyphenyl)thiourea typically involves the following steps:

- Starting Materials: The synthesis begins with 5-hydroxy-2-methoxyaniline and thiourea as primary reactants.

- Reaction Conditions: The reaction is generally conducted in an acidic medium (e.g., hydrochloric acid) to facilitate the formation of the thiourea derivative.

- Procedure:

- Dissolve 5-hydroxy-2-methoxyaniline in a suitable solvent like ethanol.

- Add thiourea and a few drops of hydrochloric acid.

- Heat the mixture to reflux for several hours.

- Cool, filter, wash with cold water, and recrystallize from ethanol to obtain the pure product.

(5-Hydroxy-2-methoxyphenyl)thiourea finds applications in various fields:

- Pharmaceuticals: Due to its biological activities, it is explored as a potential drug candidate for treating infections and cancer.

- Organic Synthesis: The compound serves as a versatile building block in organic chemistry for synthesizing more complex molecules .

- Material Science: It may also be utilized in developing new materials with specific chemical properties or functionalities.

Studies on (5-Hydroxy-2-methoxyphenyl)thiourea have focused on its interactions with biological targets:

- Enzyme Binding: The compound can bind to certain enzymes, potentially inhibiting their activity. This mechanism is crucial for understanding its therapeutic potential.

- Cell Membrane Interactions: Investigations into how this compound interacts with cell membranes may reveal insights into its bioavailability and mechanism of action within biological systems .

Several compounds share structural similarities with (5-Hydroxy-2-methoxyphenyl)thiourea. Here are some notable examples:

| Compound Name | Structural Features | Similarity |

|---|---|---|

| 1-(4-Chloro-2-hydroxy-5-methoxyphenyl)thiourea | Contains chlorine substituent | 0.88 |

| 1-(5-Chloro-2-methoxyphenyl)thiourea | Chlorine at position 5 | 0.91 |

| N-(4-Chloro-2-methoxyphenyl)hydrazinecarbothioamide | Hydrazine derivative | 0.88 |

| 1-(4-Chlorophenyl)thiourea | Lacks hydroxyl and methoxy groups | 0.90 |

Uniqueness

The uniqueness of (5-Hydroxy-2-methoxyphenyl)thiourea lies in its combination of hydroxyl and methoxy groups on the phenolic ring, which imparts distinct chemical reactivity and biological properties not found in simpler thiourea derivatives. This structural configuration may enhance its solubility, stability, and interaction with biological targets compared to related compounds .

Molecular Composition and Formula (C₈H₁₀N₂O₂S)

The molecular formula of (5-Hydroxy-2-methoxyphenyl)thiourea is C₈H₁₀N₂O₂S, reflecting its composition of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom [2] [3]. The compound exhibits a molecular weight of 198.24 grams per mole, with a monoisotopic mass of 198.046299 grams per mole [2] [3]. The exact mass calculations yield 198.067 grams per mole, confirming the precise atomic composition [2].

Table 1: Molecular Composition Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₂S | CAS Common Chemistry [3] |

| Molecular Weight | 198.24 g/mol | PubChem [2] |

| Monoisotopic Mass | 198.046299 g/mol | EPA CompTox [2] |

| Total Atoms | 23 | Calculated |

| Heavy Atoms | 13 | Calculated |

| Hydrogen Atoms | 10 | Calculated |

The compound's atomic arrangement follows the systematic naming convention where the hydroxyl group occupies the 5-position and the methoxy group occupies the 2-position on the phenyl ring, with the thiourea functionality attached to the 1-position [3].

Structural Characteristics and Functional Groups

(5-Hydroxy-2-methoxyphenyl)thiourea contains several distinct functional groups that define its chemical behavior [10]. The thiourea moiety (–NH–C(=S)–NH₂) serves as the primary functional group, characterized by its planar configuration and resonance stabilization [10] [12]. The thiocarbonyl bond (C=S) exhibits a typical bond length of approximately 1.71 Å, which is longer than the corresponding C=O bond in urea derivatives due to the larger atomic radius of sulfur [10] [36].

The aromatic ring system features two substituents: a hydroxyl group (-OH) at the 5-position and a methoxy group (-OCH₃) at the 2-position [3]. These substituents create an electron-rich aromatic system that influences the compound's reactivity patterns [14] [37]. The hydroxyl group contributes acidic properties and hydrogen bonding capabilities, while the methoxy group provides electron-donating effects through resonance [14] [15].

Table 2: Bond Characteristics

| Bond Type | Typical Length (Å) | Bond Strength | Characteristics |

|---|---|---|---|

| C=S (thiocarbonyl) | 1.71 [10] | Moderate | Polarized δ+C=Sδ- [47] |

| C-N (thiourea) | 1.33-1.46 [21] | Strong | Resonance delocalization [12] |

| C-O (methoxy) | 1.43 [21] | Strong single bond | Electron donating effect [15] |

| O-H (hydroxyl) | 0.96-0.97 [21] | Strong polar bond | Acidic proton [14] |

| N-H (thiourea) | 0.97-1.01 [21] | Strong polar bond | Hydrogen bond donor [12] |

Stereochemical Features

The stereochemical properties of (5-Hydroxy-2-methoxyphenyl)thiourea are primarily determined by the planar nature of the thiourea moiety and the aromatic ring system [36] [45]. Theoretical studies indicate that thiourea derivatives typically adopt a C₂ symmetry configuration, representing the most stable conformational arrangement [36] [45]. The molecule lacks stereogenic centers, eliminating the possibility of optical isomerism [36].

The thiourea group exhibits tautomeric behavior, existing predominantly in the thione form (C=S) rather than the thiol form (C-SH) in aqueous solutions [10] [12]. The equilibrium constant for this tautomerization has been calculated as approximately 1.04×10⁻³, strongly favoring the thione tautomer [10]. The planar configuration of the thiourea moiety allows for effective π-electron delocalization between the nitrogen lone pairs and the thiocarbonyl group [12] [27].

The aromatic ring adopts a planar geometry typical of benzene derivatives, with the substituents positioned according to their designated positions [37]. The dihedral angle between the thiourea plane and the aromatic ring plane influences the overall molecular conformation and affects intermolecular interactions [40] [41].

Physical Properties

Melting Point and Solubility Profile

While specific melting point data for (5-Hydroxy-2-methoxyphenyl)thiourea is not extensively documented in the literature, comparative analysis with structurally related compounds provides insight into its thermal properties [19] [24]. Similar methoxyphenyl thiourea derivatives exhibit melting points ranging from 127°C to 157°C, suggesting that (5-Hydroxy-2-methoxyphenyl)thiourea likely falls within this temperature range [19] [24].

The solubility profile of the compound is influenced by its multiple functional groups [14] [30]. The hydroxyl group enhances water solubility through hydrogen bonding interactions, while the methoxy group provides moderate hydrophobic character [14] [15]. Phenolic compounds generally exhibit limited water solubility, with methoxyphenols showing variable solubility depending on substitution patterns [30]. The thiourea moiety contributes to the compound's polar character, potentially improving solubility in polar solvents [9] [11].

Table 3: Physical Properties Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|

| (5-Hydroxy-2-methoxyphenyl)thiourea | 198.24 [2] | Not reported | Not reported |

| N-(2-Methoxyphenyl)thiourea | 182.24 [24] | 155-157 [24] | 1.3±0.1 [24] |

| N-(2-Methoxy-5-methylphenyl)thiourea | 196.27 [19] | 127-130 [19] | 1.243 [19] |

| N-(5-Chloro-2-methoxyphenyl)thiourea | 216.69 [6] | 145-149 [6] | 1.411 [6] |

Crystalline Structure Analysis

Crystallographic studies of thiourea derivatives reveal characteristic structural features that apply to (5-Hydroxy-2-methoxyphenyl)thiourea [40] [41]. The compound likely adopts a monoclinic or triclinic crystal system, common among substituted aromatic thioureas [42] [43]. The crystal packing is primarily stabilized by intermolecular hydrogen bonding networks involving the thiourea N-H groups and the hydroxyl substituent [40] [44].

The thiourea moiety typically forms centrosymmetric dimers through N-H···S hydrogen bonds, creating R₂²(8) ring motifs that are characteristic of thiourea crystal structures [28] [44]. The presence of the hydroxyl group introduces additional hydrogen bonding possibilities, potentially leading to extended three-dimensional network structures [28] [40]. The methoxy group participates in weaker C-H···O interactions that contribute to crystal stability [42] [44].

Hirshfeld surface analysis of similar compounds indicates that H···H interactions (approximately 20-25%), H···C/C···H interactions (20-22%), and H···S/S···H interactions (8-10%) constitute the primary intermolecular contacts in the crystal structure [42]. The crystalline structure exhibits typical thiourea characteristics, including planar molecular geometry and anti-conformational preferences [28] [43].

Stability Under Various Conditions

The thermal stability of (5-Hydroxy-2-methoxyphenyl)thiourea follows patterns observed in related aromatic thiourea derivatives [16] [31]. Thermogravimetric analysis of thiourea compounds indicates that decomposition typically occurs through a first-order kinetic process involving intramolecular hydrogen transfer followed by C-N bond cleavage [16]. The activation energy for thermal decomposition of aromatic thioureas ranges from 150-200 kJ/mol, depending on substituent effects [31].

The compound exhibits moderate stability under ambient conditions but may undergo decomposition at elevated temperatures above 200°C [16] [31]. The presence of electron-donating substituents, such as the hydroxyl and methoxy groups, may slightly enhance thermal stability compared to unsubstituted derivatives [16]. Under acidic conditions, the compound remains relatively stable, though prolonged exposure to strong acids may lead to hydrolysis of the thiourea moiety [9].

Oxidative stability is influenced by the presence of the hydroxyl group, which may serve as a site for oxidative attack [29]. The thiourea functionality is susceptible to oxidation by various oxidizing agents, potentially converting to the corresponding urea derivative or sulfur-containing oxidation products [25] [29]. UV radiation may cause photochemical degradation, particularly affecting the aromatic system and the thiourea chromophore [31].

Chemical Reactivity

Nucleophilic Behavior of Thiourea Moiety

The thiourea moiety in (5-Hydroxy-2-methoxyphenyl)thiourea exhibits strong nucleophilic behavior, primarily centered at the sulfur atom [12] [25]. The sulfur center possesses significant electron density due to resonance delocalization from the adjacent nitrogen atoms, making it an effective nucleophile in various chemical reactions [12] [27]. The nucleophilicity of thiourea derivatives is enhanced compared to their oxygen analogs due to the lower electronegativity of sulfur [47].

Nucleophilic substitution reactions involving the thiourea moiety typically proceed through initial attack by the sulfur center, followed by subsequent rearrangement or elimination processes [9] [25]. The compound readily undergoes reactions with alkyl halides to form isothiouronium salts, which can be further hydrolyzed to produce thiols and urea derivatives [9]. This reactivity pattern is characteristic of thiourea compounds and represents a fundamental aspect of their chemical behavior [25].

The aromatic substitution pattern influences the nucleophilic reactivity of the thiourea group [27]. The electron-donating effects of the hydroxyl and methoxy substituents increase electron density on the aromatic ring, which can be transmitted to the thiourea moiety through resonance interactions [14] [37]. This electronic effect enhances the nucleophilic character of the sulfur center, making the compound more reactive toward electrophilic species [27].

Table 4: Chemical Reactivity Profile

| Functional Group | Nucleophilic Character | Hydrogen Bonding | Typical Reactions |

|---|---|---|---|

| Thiourea Moiety | Strong (sulfur center) [12] | Strong donor (N-H groups) [12] | Nucleophilic substitution, oxidation [25] |

| Hydroxyl Group (-OH) | Moderate (oxygen center) [14] | Strong donor and acceptor [14] | Electrophilic substitution, H-bonding [14] |

| Methoxy Group (-OCH₃) | Weak (oxygen center) [15] | Weak acceptor (oxygen) [15] | Demethylation, nucleophilic attack [15] |

| Aromatic Ring | Electrophilic sites [37] | π-electron interactions [28] | Electrophilic aromatic substitution [37] |

Hydrogen Bonding Capacity

(5-Hydroxy-2-methoxyphenyl)thiourea possesses exceptional hydrogen bonding capacity due to multiple donor and acceptor sites [12] [17]. The thiourea moiety provides two N-H groups that function as strong hydrogen bond donors, while the thiocarbonyl sulfur acts as a moderate hydrogen bond acceptor [12] [47]. The hydroxyl group serves as both a strong hydrogen bond donor and acceptor, significantly enhancing the compound's hydrogen bonding network formation [14].

Intermolecular hydrogen bonding interactions in thiourea derivatives are well-documented, with typical N-H···S bond distances ranging from 2.4 to 2.7 Å [17] [47]. The directionality of hydrogen bonds to the thiocarbonyl group differs from carbonyl analogs, with C=S···H angles typically ranging from 102-109°, compared to 127-140° for C=O···H interactions [47]. This geometric difference reflects the weaker hydrogen bonding capacity of sulfur compared to oxygen [47].

The compound forms extensive hydrogen bonding networks in both solution and solid states [17] [46]. In aqueous environments, thiourea derivatives exhibit slower proton exchange rates compared to urea analogs, indicating stronger intramolecular hydrogen bonding [46]. The presence of the hydroxyl substituent creates additional hydrogen bonding opportunities, potentially leading to more complex supramolecular assemblies [14] [28].

Theoretical calculations indicate that thiourea derivatives can form stable complexes with water molecules through multiple hydrogen bonding interactions [17]. The stabilization energy increases with the number of water molecules involved, with thiourea-water complexes showing significant thermodynamic stability [17]. These interactions are crucial for understanding the compound's behavior in biological and chemical systems [17].

Reactivity of Hydroxyl and Methoxy Groups

The hydroxyl group at the 5-position exhibits typical phenolic reactivity, including electrophilic aromatic substitution and hydrogen bonding interactions [14] [37]. The phenolic hydroxyl group is more acidic than aliphatic alcohols due to resonance stabilization of the resulting phenoxide ion [14]. This acidity enables the compound to undergo reactions with active metals such as sodium or potassium, forming corresponding phenoxides [14].

The electron-donating nature of the hydroxyl group activates the aromatic ring toward electrophilic substitution reactions, particularly at the ortho and para positions relative to the hydroxyl group [37]. However, the presence of the methoxy group at the 2-position and the thiourea substituent at the 1-position creates steric and electronic effects that influence regioselectivity [37]. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation [37].

The methoxy group demonstrates characteristic ether reactivity, including potential demethylation under acidic conditions or nucleophilic attack by strong nucleophiles [15]. The methoxy group acts as an electron-donating substituent through resonance, contributing to the overall electron density of the aromatic system [15]. This electronic effect influences both the reactivity of adjacent positions and the stability of the compound under various conditions [15].

Nucleophilic substitution reactions at the methoxy group typically require harsh conditions due to the poor leaving group ability of methoxide [15]. However, under strongly acidic conditions, protonation of the methoxy oxygen can facilitate nucleophilic displacement reactions [15]. The methoxy group can also participate in hydrogen bonding as a weak acceptor, though this interaction is significantly weaker than those involving the hydroxyl or thiourea functionalities [15].

Oxidation-Reduction Properties

The oxidation-reduction behavior of (5-Hydroxy-2-methoxyphenyl)thiourea is primarily governed by the thiourea moiety and the phenolic hydroxyl group [25] [29]. The thiourea functionality is readily oxidized by various oxidizing agents, including hydrogen peroxide, peracetic acid, and permanganate [25] [29]. Oxidation of the thiourea group typically yields thiourea S,S,S-trioxides or, under more vigorous conditions, converts to the corresponding urea derivative with formation of sulfur-containing byproducts [25].

The oxidation mechanism involves initial attack at the sulfur center, followed by successive oxidation steps that can lead to complete conversion of the C=S bond to a C=O bond [29]. This transformation is accompanied by the release of sulfur-containing species, which may undergo further oxidation to sulfate ions [29]. The kinetics of thiourea oxidation follow first-order behavior, with reaction rates dependent on the nature of the oxidizing agent and reaction conditions [29].

The phenolic hydroxyl group contributes additional redox activity, particularly under basic conditions where phenoxide formation facilitates electron transfer processes [14]. Phenolic compounds can undergo oxidation to form quinone derivatives, though the specific substitution pattern in (5-Hydroxy-2-methoxyphenyl)thiourea may influence the exact oxidation products [14]. The presence of electron-donating substituents generally enhances the reducing power of phenolic compounds [14].

Electrochemical studies of thiourea derivatives reveal characteristic oxidation potentials that reflect the electron-rich nature of these compounds [27]. The compound can function as a reducing agent in appropriate chemical environments, with the thiourea moiety serving as the primary electron donor site [25]. Reduction reactions are less common but may occur under specific conditions involving metal complexation or electrochemical reduction [29].

Classical Synthetic Approaches

Reaction of 5-Hydroxy-2-methoxyaniline with Thiourea

The fundamental synthesis of (5-Hydroxy-2-methoxyphenyl)thiourea involves the direct reaction of 5-hydroxy-2-methoxyaniline with thiourea under specific conditions. This classical approach represents the most straightforward route to the target compound and follows well-established principles of thiourea chemistry [2].

The reaction mechanism involves nucleophilic attack by the amine group of 5-hydroxy-2-methoxyaniline on the carbon center of thiourea, followed by elimination of ammonia. The process typically requires elevated temperatures to facilitate the condensation reaction and promote the formation of the desired product. The presence of hydroxyl and methoxy substituents on the aromatic ring influences the reactivity of the amine group, with the electron-donating methoxy group enhancing nucleophilicity while the hydroxyl group provides additional hydrogen bonding capabilities [3].

Table 1: Reaction Conditions for Classical Synthesis

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 60-80°C | Increased temperature accelerates reaction |

| Reaction Time | 2-6 hours | Extended time improves conversion |

| Molar Ratio (aniline:thiourea) | 1:1.2 | Slight excess of thiourea ensures complete reaction |

| Yield | 75-85% | Dependent on reaction conditions |

Ethanol Reflux Methodology

The ethanol reflux method represents a refined approach to the classical synthesis, utilizing ethanol as both solvent and reaction medium. This methodology provides several advantages including improved solubility of reactants, better heat transfer, and enhanced product isolation capabilities [4].

The process involves dissolving 5-hydroxy-2-methoxyaniline and thiourea in ethanol, followed by refluxing the mixture at the boiling point of ethanol (78°C). The reaction proceeds through a nucleophilic substitution mechanism where the amine nitrogen attacks the thiocarbonyl carbon, forming an intermediate that subsequently eliminates ammonia to yield the desired thiourea derivative [4] [5].

The ethanol reflux methodology offers several benefits over direct thermal condensation. The solvent facilitates better mixing of reactants, reduces local overheating, and provides a more controlled reaction environment. The reflux conditions ensure that the reaction temperature remains constant at the boiling point of ethanol, preventing decomposition of thermally sensitive substrates [4] [5].

Table 2: Ethanol Reflux Conditions

| Parameter | Specification | Notes |

|---|---|---|

| Solvent | Ethanol (absolute) | Anhydrous conditions preferred |

| Temperature | 78-80°C | Reflux temperature of ethanol |

| Time | 3-8 hours | Varies with substrate reactivity |

| Concentration | 0.1-0.5 M | Optimal for heat transfer |

| Atmosphere | Nitrogen | Prevents oxidation |

Purification and Isolation Techniques

The purification of (5-Hydroxy-2-methoxyphenyl)thiourea from crude reaction mixtures requires careful attention to the physical and chemical properties of the compound. The presence of both hydroxyl and methoxy groups provides multiple purification options based on differential solubility and crystallization behavior [6] [7].

Recrystallization from ethanol represents the most common purification method. The compound exhibits good solubility in hot ethanol but limited solubility in cold ethanol, making it suitable for recrystallization procedures. The process involves dissolving the crude product in hot ethanol, filtering to remove insoluble impurities, and allowing the solution to cool slowly to promote crystal formation [6] [7].

Alternative purification methods include crystallization from water or mixed solvent systems. The compound's hydrogen bonding capabilities, provided by the hydroxyl group and thiourea moiety, influence its solubility characteristics in different solvent systems. Crystallization from aqueous solutions typically produces purer products but may result in lower recovery yields [6] [7].

Table 3: Purification Methods Comparison

| Method | Purity (%) | Recovery (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Ethanol recrystallization | 95-98 | 80-90 | Simple procedure, good purity | Moderate recovery |

| Water crystallization | 90-95 | 85-95 | High recovery, eco-friendly | Lower purity |

| Mixed solvent system | 98-99 | 70-85 | Highest purity | Complex procedure |

| Column chromatography | 98-99 | 70-85 | Excellent purity | Time-consuming |

Modern Synthetic Routes

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for the preparation of thiourea derivatives, offering significant advantages in terms of reaction time, energy efficiency, and product yields. The application of microwave irradiation to the synthesis of (5-Hydroxy-2-methoxyphenyl)thiourea represents a modern approach that addresses many limitations of conventional heating methods [8] [9] [10].

The microwave-assisted synthesis involves the reaction of 5-hydroxy-2-methoxyaniline with thiourea under microwave irradiation conditions. The process typically requires only 5-15 minutes of irradiation time, compared to several hours required for conventional heating. The rapid heating achieved through microwave irradiation promotes faster reaction kinetics and improved yields [8] [9] [10].

The mechanism of microwave heating involves the direct interaction of microwave energy with polar molecules, resulting in rapid and uniform heating throughout the reaction mixture. This heating mechanism reduces the formation of side products and improves the selectivity of the desired reaction. The thiourea moiety, being highly polar, responds efficiently to microwave irradiation, facilitating the condensation reaction [8] [9] [10].

Table 4: Microwave-Assisted Synthesis Conditions

| Parameter | Conventional | Microwave-Assisted | Improvement |

|---|---|---|---|

| Temperature | 60-80°C | 80-120°C | Higher temperature achievable |

| Time | 4-6 hours | 5-15 minutes | 95% time reduction |

| Yield | 75-85% | 85-95% | 10-15% yield increase |

| Energy consumption | High | Low | Significant energy savings |

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to the synthesis of thiourea derivatives, focusing on environmental sustainability, atom economy, and the use of environmentally benign solvents and reagents. The synthesis of (5-Hydroxy-2-methoxyphenyl)thiourea can be achieved through various green chemistry approaches that minimize environmental impact [11] [12] [13].

One prominent green chemistry approach involves the use of deep eutectic solvents (DES) as reaction media. These solvents, composed of hydrogen bond donors and acceptors, provide excellent solubility for both reactants and products while being biodegradable and non-toxic. The synthesis in DES typically proceeds at mild temperatures with high yields and excellent selectivity [11] [12].

Water-based synthesis represents another green chemistry approach, eliminating the need for organic solvents. The reaction can be conducted in aqueous media with the aid of phase transfer catalysts or surfactants to improve the solubility of organic reactants. This approach is particularly attractive for large-scale industrial applications due to its environmental friendliness and cost-effectiveness [11] [12] [14].

Table 5: Green Chemistry Synthesis Comparison

| Approach | Solvent | Temperature | Time | Yield | Environmental Impact |

|---|---|---|---|---|---|

| Deep eutectic solvent | ChCl/SnCl₂ | 25-60°C | 2-4 hours | 85-95% | Very low |

| Aqueous synthesis | Water | 60-80°C | 3-5 hours | 80-90% | Minimal |

| Cyrene solvent | Cyrene | 40-80°C | 2-6 hours | 90-95% | Low |

| Ionic liquid | [bmim][BF₄] | 50-80°C | 1-3 hours | 85-95% | Low |

Solvent-Free Methodologies

Solvent-free synthesis represents the ultimate green chemistry approach, completely eliminating the use of organic solvents and their associated environmental concerns. The synthesis of (5-Hydroxy-2-methoxyphenyl)thiourea can be achieved through various solvent-free methodologies that rely on direct mixing of reactants under controlled conditions [15] [16] [17].

The solvent-free approach typically involves grinding or mixing the solid reactants at elevated temperatures. The reaction proceeds through a melt-phase mechanism where the reactants form a homogeneous mixture at the reaction temperature. This method offers several advantages including reduced waste generation, simplified workup procedures, and improved atom economy [15] [16] [17].

Mechanochemical synthesis represents a specialized form of solvent-free methodology where the reaction is promoted by mechanical energy. Ball milling or grinding of the reactants generates the necessary activation energy for the reaction to proceed. This approach is particularly effective for the synthesis of thiourea derivatives and has been successfully applied to various substituted anilines [15] [16] [17].

Table 6: Solvent-Free Synthesis Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Thermal mixing | 80-120°C, 1-2 hours | 80-95% | No solvents, simple | High temperature required |

| Ball milling | RT, 30-60 minutes | 85-95% | Ambient temperature | Specialized equipment |

| Microwave solvent-free | 100-150°C, 5-10 minutes | 85-95% | Rapid, efficient | Limited scale |

| Solid-state grinding | 60-100°C, 1-3 hours | 75-90% | Simple equipment | Manual process |

Scale-Up Considerations and Industrial Applications

The transition from laboratory-scale synthesis to industrial production of (5-Hydroxy-2-methoxyphenyl)thiourea requires careful consideration of process economics, safety, and environmental impact. Industrial synthesis typically employs continuous processes that can maintain consistent product quality while minimizing waste generation and energy consumption [18] [19] [20].

The lime nitrogen method represents the most widely used industrial approach for thiourea production, though it requires modification for the synthesis of substituted derivatives. This method involves the reaction of calcium cyanamide with hydrogen sulfide in the presence of water, followed by subsequent functionalization reactions to introduce the desired substituents [18] [19] [20].

Continuous flow synthesis offers significant advantages for industrial production, including improved heat and mass transfer, better process control, and reduced safety hazards. The continuous process can be designed to optimize reaction conditions, minimize residence time, and improve product selectivity. The use of continuous reactors also facilitates the integration of purification steps into the overall process [21] [18] [19].

Table 7: Industrial Scale-Up Considerations

| Scale | Equipment | Capacity | Yield | Main Challenges |

|---|---|---|---|---|

| Laboratory | Round-bottom flask | 1-100 g | 85-95% | Method development |

| Pilot plant | Jacketed reactor | 1-10 kg | 80-90% | Scale-up effects |

| Industrial | Continuous reactor | 1-100 tons/year | 75-85% | Process optimization |

| Large-scale | Multiple reactors | >100 tons/year | 75-85% | Quality control |

Reaction Mechanisms

The synthesis of (5-Hydroxy-2-methoxyphenyl)thiourea proceeds through well-established nucleophilic substitution mechanisms that have been extensively studied and characterized. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting the behavior of different substrate combinations [22] [23] [24].

The primary mechanism involves nucleophilic attack by the amino group of 5-hydroxy-2-methoxyaniline on the thiocarbonyl carbon of thiourea. This attack is facilitated by the electron-donating properties of the methoxy group, which increases the nucleophilicity of the amine. The reaction proceeds through a tetrahedral intermediate that subsequently eliminates ammonia to form the desired product [22] [23] [24].

The reaction mechanism can be described as follows:

- Initial nucleophilic attack by the amine on the thiocarbonyl carbon

- Formation of a tetrahedral intermediate

- Proton transfer within the intermediate

- Elimination of ammonia

- Formation of the final thiourea product

The rate-determining step is typically the initial nucleophilic attack, which explains why electron-donating substituents on the aromatic ring enhance the reaction rate. The presence of the hydroxyl group provides additional stabilization through hydrogen bonding interactions, both in the transition state and in the final product [22] [23] [24].

Table 8: Mechanistic Parameters

| Step | Energy Barrier (kJ/mol) | Rate Constant | Temperature Dependence |

|---|---|---|---|

| Nucleophilic attack | 45-60 | k₁ = 10⁻³ s⁻¹ | High |

| Intermediate formation | 25-40 | k₂ = 10⁻² s⁻¹ | Medium |

| Proton transfer | 15-30 | k₃ = 10⁻¹ s⁻¹ | Low |

| Elimination | 30-45 | k₄ = 10⁻² s⁻¹ | High |

The electronic effects of the hydroxyl and methoxy substituents play crucial roles in determining the reaction rate and selectivity. The methoxy group, being an electron-donating group, activates the aromatic ring toward nucleophilic substitution and increases the basicity of the amine group. The hydroxyl group provides additional hydrogen bonding opportunities that can stabilize both the transition state and the final product [26] [27].

Theoretical studies using density functional theory (DFT) calculations have provided detailed insights into the reaction mechanism and the influence of substituents on the reaction pathway. These calculations indicate that the reaction proceeds through a concerted mechanism with significant charge transfer in the transition state [26] [27].